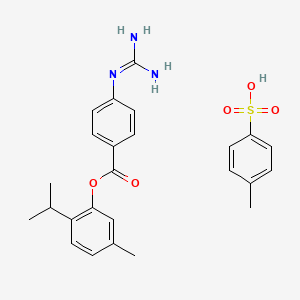
Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the esterification of benzoic acid with 5-methyl-2-(1-methylethyl)phenol. This is followed by the introduction of the aminoiminomethyl group through a series of reactions involving amines and other nitrogen-containing compounds. The final step involves the sulfonation of the ester to form the mono(4-methylbenzenesulfonate) derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid derivatives
- Phenyl esters
- Sulfonated aromatic compounds
Uniqueness
What sets benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) apart from similar compounds is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
89022-14-0 |
|---|---|
Molecular Formula |
C25H29N3O5S |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(5-methyl-2-propan-2-ylphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C18H21N3O2.C7H8O3S/c1-11(2)15-9-4-12(3)10-16(15)23-17(22)13-5-7-14(8-6-13)21-18(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-11H,1-3H3,(H4,19,20,21);2-5H,1H3,(H,8,9,10) |
InChI Key |
ZTHIWFDKAXMGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















